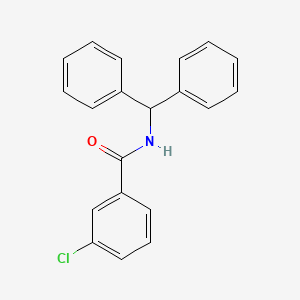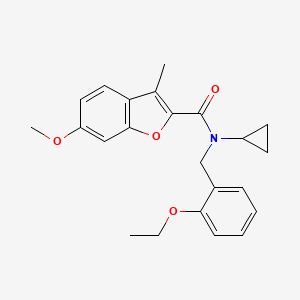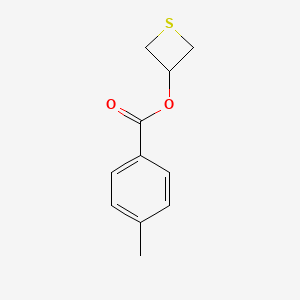![molecular formula C11H9F3N2O B5574725 4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5574725.png)
4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a useful research compound. Its molecular formula is C11H9F3N2O and its molecular weight is 242.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 242.06669740 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Contributions to Copper Extraction
4-methyl-2-[5-(n-octyl)-1H-pyrazol-3-yl]phenol derivatives have been shown to function as effective copper extractants, demonstrating strength and selectivity over iron (III) similar to commercial solvent extraction reagents. The presence of electron-accepting groups, ortho to the phenol oxygen atoms, enhances extractant strength through improved inter-ligand hydrogen bonding. This relationship between the structure and extraction efficiency underscores the compound's potential in refining and metal recovery processes (Healy et al., 2016).
Structural and Theoretical Analysis
The synthesis and characterization of related phenolic pyrazole compounds have been extensively studied, providing insights into their molecular structures through techniques such as FT-IR, MS, NMR, and X-ray diffraction. Such studies are foundational for understanding the compound's chemical behavior and potential applications in material science, pharmaceuticals, and chemical synthesis (Cuenú et al., 2018).
Antifungal Activity
Derivatives of pyrazolo[1,5-a]pyrimidines, structurally similar to 4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol, have been evaluated for their antifungal properties against various phytopathogenic fungi. This research highlights the potential for developing new antifungal agents based on modifications of the pyrazole core (Zhang et al., 2016).
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations have elucidated the electronic structure and potential biological interactions of related phenolic pyrazole compounds. These insights are crucial for the design of drugs and materials with targeted properties, showcasing the broad implications of such compounds in medicinal chemistry and material science (Viji et al., 2020).
Magnetism and Redox Activity
Research into dicopper(II) complexes containing similar phenolic pyrazole ligands has revealed significant insights into their magnetic and redox properties. Such complexes are of interest for their potential applications in catalysis, magnetic materials, and as chemical sensors, reflecting the versatile roles that such compounds can play in advanced technologies (Gupta et al., 1999).
Safety and Hazards
The safety information for “4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol” indicates that it is classified as Acute Tox. 4 Oral . Precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, providing appropriate exhaust ventilation at places where dust is formed, keeping away from sources of ignition, and taking measures to prevent the build-up of electrostatic charge .
Direcciones Futuras
The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated . Therefore, “4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol” and similar compounds may have potential applications in these areas.
Propiedades
IUPAC Name |
4-methyl-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-6-2-3-9(17)7(4-6)8-5-10(16-15-8)11(12,13)14/h2-5,17H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOJAFTZOANIHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-benzyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5574647.png)
![rel-(3aS,6aS)-1-[4-(1H-tetrazol-1-yl)butanoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5574654.png)

![4-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)morpholine](/img/structure/B5574669.png)
![6-ethoxy-2-[(4-methoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5574676.png)
![1-(2-{4-[(4-methoxyphenoxy)methyl]piperidin-1-yl}-2-oxoethyl)-5-methylpyrrolidin-2-one](/img/structure/B5574687.png)
![2-{[1-(3-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5574691.png)

![N-[1-(3,4-dimethoxyphenyl)propyl]-2-methylpropanamide](/img/structure/B5574695.png)
![3-[5-(3-phenylpropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5574727.png)



![4-{2-[anilino(oxo)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5574762.png)
